ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving a thioamide and a suitable electrophile.
Introduction of the benzylidene group: This step involves a condensation reaction between an aldehyde and the thiazolo[3,2-a]pyrimidine core.
Attachment of the nitrobenzyl group: This can be done through an etherification reaction using a nitrobenzyl halide.
Final esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
Oxidation: Formation of the corresponding amine.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Benzylidene derivatives: Compounds with different substituents on the benzylidene group.
Nitrobenzyl derivatives: Compounds with variations in the nitrobenzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H30N4O6S |
---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H30N4O6S/c1-5-41-31(38)28-20(2)33-32-35(29(28)23-10-14-24(15-11-23)34(3)4)30(37)27(43-32)18-21-8-16-26(17-9-21)42-19-22-6-12-25(13-7-22)36(39)40/h6-18,29H,5,19H2,1-4H3/b27-18- |
InChI Key |
XDONUGPBVIBCDZ-IMRQLAEWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.